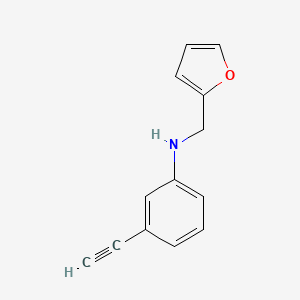

3-ethynyl-N-(furan-2-ylmethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

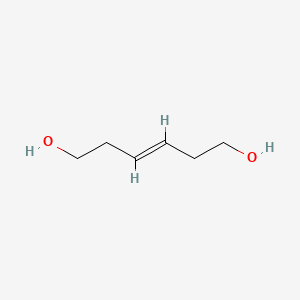

3-Ethynyl-N-(furan-2-ylmethyl)aniline is a chemical compound with the formula C13H11NO . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular weight of this compound is 197.24 . The InChI code for this compound is 1S/C13H11NO/c1-2-11-5-3-6-12(9-11)14-10-13-7-4-8-15-13/h1,3-9,14H,10H2 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The molecular weight of this compound is 197.24 .Aplicaciones Científicas De Investigación

Corrosion Inhibition

- Adsorption and Inhibitive Properties : 3-ethynyl-N-(furan-2-ylmethyl)aniline derivatives have demonstrated significant potential as corrosion inhibitors. One such derivative, namely (NE)-N-(furan-2-ylmethylidene)-4-({4-[E)-(furan-2-ylmethylidene)amino] phenyl} ethyl) aniline (SB), showed impressive inhibition efficiency for copper in hydrochloric acid solution. The adsorption of SB on the copper surface adheres to the Langmuir isotherm, indicating its potential in protecting metals from corrosion (Issaadi, Douadi, & Chafaa, 2014).

Synthesis of Heterocyclic Compounds

- Formation of Dihydrofuranoindoline Cores : The compound has been involved in reactions promoting the formation of dihydrofuranoindoline cores, which can be pivotal intermediates for synthesizing complex natural products. The process involves a [2 + 3] cycloaddition that is facilitated by hypervalent iodine reagents (Deruer & Canesi, 2017).

Catalysis

- Enhancement of Catalytic Activity : Derivatives such as N,N'-Bis(furan-2-ylmethyl)oxalamide have been used to significantly enhance catalytic activity in Cu-catalyzed coupling of (hetero)aryl bromides with anilines and secondary amines. This showcases the compound's potential in facilitating complex chemical reactions (Bhunia, Kumar, & Ma, 2017).

Ligand for Metal Complexes

- DNA-binding Studies and Antioxidant Activities : Derivatives of this compound, like bis(benzimidazol-2-ylmethyl)aniline and its silver(I) complexes, have been studied for their DNA-binding properties and antioxidant activities. They present a strong potential for pharmaceutical applications due to their ability to intercalate with DNA and scavenge radicals (Wu et al., 2014).

Safety and Hazards

The safety information for 3-ethynyl-N-(furan-2-ylmethyl)aniline indicates that it is a hazardous substance. The hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact during pregnancy/while nursing .

Direcciones Futuras

Propiedades

IUPAC Name |

3-ethynyl-N-(furan-2-ylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-2-11-5-3-6-12(9-11)14-10-13-7-4-8-15-13/h1,3-9,14H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFNCQVEKQSJHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(2-ethoxy-2-oxoethyl)thio]-3-nitrobenzoate](/img/structure/B2591653.png)

![2-[(2-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2591655.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2591657.png)

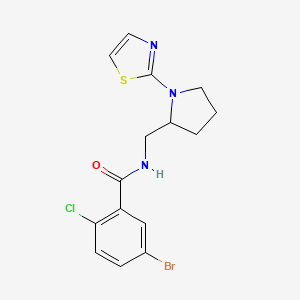

![N-(4-bromophenyl)-2-{(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2591659.png)

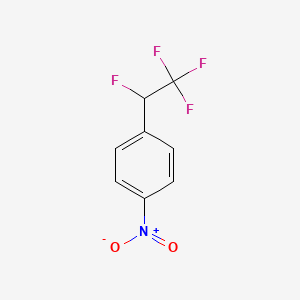

![2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]ethanimidoyl chloride](/img/structure/B2591662.png)

![3-[(4-chlorobenzyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B2591663.png)

![N-[2-Oxo-2-(N-phenylanilino)ethyl]prop-2-enamide](/img/structure/B2591666.png)

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2591668.png)

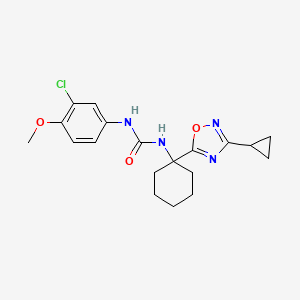

![1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea](/img/structure/B2591672.png)

![3-Methyl-3-[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]azetidine-1-sulfonyl fluoride](/img/structure/B2591675.png)